molecular formula C9H14N4O B1486732 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol CAS No. 1159821-52-9

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol

Cat. No. B1486732
M. Wt: 194.23 g/mol
InChI Key: VICAIURTPZPLPL-UHFFFAOYSA-N
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Description

“1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” is a compound with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” were not found, piperidine derivatives, which this compound is a part of, have been synthesized in various ways for different therapeutic applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .


Molecular Structure Analysis

The InChI code for “1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” is 1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) .


Physical And Chemical Properties Analysis

“1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” is a powder at room temperature . It has a molecular weight of 194.23 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Evaluation : Aminopyrimidine compounds, including variants of 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol, have been synthesized and evaluated for their potential as pharmacological agents. A study by Dounay et al. (2009) focused on their use as 5-HT1A partial agonists, highlighting their moderate potency and metabolic stability (Dounay et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

  • HIV-1 Reverse Transcriptase Inhibitors : Piperidine-4-yl-aminopyrimidines, closely related to 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Tang et al. (2010) and Kertesz et al. (2010) discovered that these compounds showed potent activity against both wild-type HIV-1 and resistant mutant viruses, indicating their potential in HIV therapy (Tang et al., 2010); (Kertesz et al., 2010).

Cancer Research

  • Cancer Research : Compounds similar to 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol have been synthesized and evaluated for their activity against cancer cell lines. Parveen et al. (2017) studied pyrimidine-piperazine-chromene and quinoline conjugates, demonstrating their potential in targeting cancer cells (Parveen et al., 2017).

Bone Disorders Treatment

  • Bone Disorders Treatment : Research by Pelletier et al. (2009) explored compounds with a 2-aminopyrimidine template, like 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol, as small molecule leads for treating bone disorders. They found that these compounds targeted the Wnt beta-catenin cellular messaging system and showed promise in increasing bone formation rate (Pelletier et al., 2009).

Antihypertensive Activity

  • Antihypertensive Activity : Evans et al. (1983) synthesized a series of compounds related to 1-(6-Aminopyrimidin-4-yl)piperidin-3-ol and tested them for antihypertensive activity, highlighting their potential effectiveness in treating high blood pressure (Evans et al., 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, including “1-(6-Aminopyrimidin-4-yl)piperidin-3-ol”, have potential for further exploration in the field of drug discovery. They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, future research could focus on these areas to discover new therapeutic applications for this compound.

properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICAIURTPZPLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278886
Record name 1-(6-Amino-4-pyrimidinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyrimidin-4-yl)piperidin-3-ol

CAS RN

1159821-52-9
Record name 1-(6-Amino-4-pyrimidinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-4-pyrimidinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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